Predictive and Empirical Characterization Guide for 1-Methyl-1H-indole-7-thiol: ^1^H and ^13^C NMR Spectroscopy
Predictive and Empirical Characterization Guide for 1-Methyl-1H-indole-7-thiol: ^1^H and ^13^C NMR Spectroscopy
Executive Summary
1-Methyl-1H-indole-7-thiol (CAS: 1315689-89-4)[1] is a highly specialized bicyclic heteroaromatic compound utilized as a critical building block in pharmaceutical synthesis and materials science. The presence of a thiol (-SH) group at the C7 position, combined with an N-methyl group at the N1 position, creates a unique electronic push-pull environment across the indole core. For drug development professionals and synthetic chemists, accurate Nuclear Magnetic Resonance (NMR) spectroscopic characterization is paramount for confirming the regiochemistry of substitution and assessing batch purity.
Because primary literature detailing the exact empirical NMR spectra of 1-methyl-1H-indole-7-thiol is sparse, application scientists rely on predictive modeling grounded in the established baseline of 1-methylindole[2] and the known substituent effects of chalcogenation on indole rings[3]. This whitepaper provides an in-depth, self-validating framework for the acquisition and interpretation of its ^1^H and ^13^C NMR spectra.
Structural Analysis & Predictive NMR Profiling
The structural elucidation of 1-methyl-1H-indole-7-thiol requires understanding how the N1-methyl and C7-thiol groups perturb the local magnetic environment of the indole core[4].
^1^H NMR Signatures & Causality
-
The N-Methyl Anchor (N-CH
3): The methyl group attached to the highly electronegative nitrogen atom is the most unambiguous signal in the ^1^H spectrum. It typically appears as a sharp, highly integrated singlet (3H) at δ 3.70–3.90 ppm . -
The Thiol Proton (-SH): The chemical shift of the -SH proton is highly dependent on solvent choice, concentration, and temperature due to intermolecular hydrogen bonding. In non-polar, non-hydrogen-bonding solvents like CDCl
3, it appears as a broad singlet between δ 3.00–3.50 ppm . In DMSO-d6, the signal shifts significantly downfield (δ 4.50–5.50 ppm ) and sharpens, as the solvent acts as a strong hydrogen bond acceptor. -
The Pyrrole Ring (H2 and H3): The N-methyl group slightly shields H2 via electron donation (+I effect) compared to an unsubstituted indole. H2 will appear as a doublet (J ≈ 3.0 Hz) around δ 7.00–7.15 ppm . H3, being the most electron-rich position on the indole ring, appears upfield as a doublet (J ≈ 3.0 Hz) at δ 6.40–6.50 ppm .
-
The Benzene Ring (H4, H5, H6): The C7-thiol exerts both a +M (resonance donating) and -I (inductive withdrawing) effect[3].
-
H4: Appears as a doublet (J ≈ 7.8 Hz) at δ 7.50–7.65 ppm .
-
H5: Appears as a triplet or doublet of doublets (J ≈ 7.8 Hz) at δ 7.00–7.15 ppm .
-
H6: Appears as a doublet (J ≈ 7.5 Hz) at δ 7.15–7.30 ppm . The ortho-relationship to the thiol group causes slight deshielding compared to the baseline 1-methylindole[2].
-
^13^C NMR Signatures & Causality
-
C7 (Thiol-bearing Carbon): In the baseline 1-methylindole, C7 resonates at ~109.3 ppm[2]. The covalent attachment of the sulfur atom strongly deshields this quaternary carbon due to sulfur's electronegativity, shifting it downfield to δ 115.0–125.0 ppm .
-
N-CH
3: Expected at δ 32.0–35.0 ppm . -
Quaternary Bridgehead Carbons: C3a (δ ~128.0 ppm ) and C7a (δ ~135.0 ppm ) lack attached protons and require heteronuclear 2D NMR for unambiguous assignment.
Data Presentation: Predictive Spectral Tables
The following tables summarize the predicted quantitative data for 1-methyl-1H-indole-7-thiol, providing a reference framework for empirical comparison.
Table 1: Predicted ^1^H NMR Data (400 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| N-CH |
3.70 – 3.90 | Singlet (s) | - | 3H |
| -SH | 3.00 – 3.50 | Broad Singlet (br s) | - | 1H (Exchangeable) |
| H3 | 6.40 – 6.50 | Doublet (d) | ~ 3.0 | 1H |
| H2 | 7.00 – 7.15 | Doublet (d) | ~ 3.0 | 1H |
| H5 | 7.00 – 7.15 | Triplet (t) / dd | ~ 7.8 | 1H |
| H6 | 7.15 – 7.30 | Doublet (d) | ~ 7.5 | 1H |
| H4 | 7.50 – 7.65 | Doublet (d) | ~ 7.8 | 1H |
Table 2: Predicted ^13^C NMR Data (100 MHz, CDCl3)
| Carbon Position | Predicted Shift (δ, ppm) | Carbon Type | Assignment Note |
|---|---|---|---|
| N-CH |
32.0 – 35.0 | Primary (CH |
Confirmed via HSQC |
| C3 | 100.0 – 103.0 | Tertiary (CH) | Most shielded aromatic carbon |
| C7 | 115.0 – 125.0 | Quaternary (C-S) | Deshielded by thiol group |
| C5 | 118.0 – 121.0 | Tertiary (CH) | Meta to thiol |
| C4 | 120.0 – 123.0 | Tertiary (CH) | Para to thiol |
| C6 | 122.0 – 125.0 | Tertiary (CH) | Ortho to thiol |
| C3a | 127.0 – 130.0 | Quaternary (C) | Bridgehead |
| C2 | 128.0 – 131.0 | Tertiary (CH) | Adjacent to N-CH |
| C7a | 134.0 – 138.0 | Quaternary (C) | Bridgehead, adjacent to N |
Experimental Protocol for NMR Acquisition
To ensure scientific integrity, the characterization of 1-methyl-1H-indole-7-thiol must follow a self-validating protocol. A simple 1D spectrum is insufficient for publication-quality structural proof; the workflow must logically connect 1D anchors to 2D correlation maps.
Step 1: Sample Preparation & Solvent Selection
-
Weighing: Accurately weigh 15–20 mg of the analyte.
-
Solvent Choice: Dissolve the sample in 0.6 mL of CDCl
3for general structural confirmation. Causality: CDCl3provides excellent solubility and a clean baseline. However, if the -SH proton is exchanging too rapidly with trace moisture and broadening into the baseline, prepare a second sample in DMSO-d6. DMSO strongly hydrogen-bonds with the thiol, slowing the exchange rate and sharpening the -SH signal for accurate integration. -
Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube (e.g., Norell 502) to remove paramagnetic particulates that cause shimming artifacts.
Step 2: Instrument Tuning and Shimming
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Perform automated or manual tuning and matching (atma) for both ^1^H and ^13^C nuclei to maximize probe sensitivity.
-
Shim the magnetic field (topshim) until the lock signal achieves a line width at half-height of <1.0 Hz for the solvent peak.
Step 3: 1D Acquisition (The Anchors)
-
^1^H NMR: Execute a standard 30° pulse sequence (zg30). Causality: Set the relaxation delay (D1) to at least 2.0 seconds. The N-CH
3and aromatic protons have different T1relaxation times; a sufficient D1 ensures that all nuclei fully relax between pulses, allowing for strict quantitative integration. Acquire 16–32 scans. -
^13^C NMR: Execute a proton-decoupled pulse sequence (zgpg30). Set D1 to 2–3 seconds. Acquire 512–1024 scans. Causality: Quaternary carbons (C7, C3a, C7a) lack the Nuclear Overhauser Effect (NOE) enhancement provided by attached protons and have longer T
1times, requiring more scans to achieve an acceptable signal-to-noise ratio.
Step 4: 2D Acquisition (The Self-Validating Matrix)
-
COSY (^1^H-^1^H): Acquire to map the continuous H4-H5-H6 spin system on the benzene ring, differentiating it from the isolated H2 and H3 protons.
-
HSQC (^1^H-^13^C): Acquire to correlate all protons to their directly attached carbons. This immediately identifies the protonated carbons (C2, C3, C4, C5, C6, N-CH
3) and leaves only the quaternary carbons unassigned. -
HMBC (^1^H-^13^C): Acquire to assign the quaternary carbons. Causality: HMBC detects 2-bond and 3-bond heteronuclear correlations. Look for a critical 3-bond correlation from H5 to C7, and a 3-bond correlation from the N-CH
3protons to C2 and C7a. This unequivocally locks the regiochemistry of the molecule.
Visualizations of Workflows and Mechanisms
2D NMR self-validating workflow for assigning 1-Methyl-1H-indole-7-thiol resonances.
Electronic effects of N1-methyl and C7-thiol substituents on the indole core NMR shifts.
References
- 1-methyl-1H-indole-7-thiol | 1315689-89-4 - Sigma-Aldrich, Sigma-Aldrich.
- 1-Methylindole(603-76-9) 13C NMR spectrum - ChemicalBook, ChemicalBook.
- Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR)
- Expedient C–H Chalcogenation of Indolines and Indoles by Positional-Selective Copper Catalysis, ACS Public
